N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide
Description
Properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)pent-4-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-2-3-4-10(14)13-11-12-8-5-6-15-7-9(8)16-11/h2H,1,3-7H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZMFBBMYKOYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1=NC2=C(S1)COCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide typically involves the reaction of a thiazole derivative with a pyran ring precursor One common method involves the cyclization of a thiazole with a suitable aldehyde or ketone under acidic or basic conditions to form the pyrano-thiazole core
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyran ring, potentially leading to the formation of dihydropyran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen and sulfur atoms in the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyran derivatives.
Substitution: Various substituted thiazole and pyran derivatives.
Scientific Research Applications
Chemistry: N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: The compound’s potential medicinal properties are of significant interest. It may act as an inhibitor of specific enzymes or receptors, making it a potential therapeutic agent for various diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- The benzo[c]thiadiazole-carboxamide analog () introduces a planar, electron-deficient aromatic system, which may improve DNA intercalation or enzyme inhibition but could increase toxicity risks.
- Hydrazine derivatives () demonstrate cardioprotective efficacy superior to Levocarnitine, suggesting that pyranothiazole-based compounds with polar substituents (e.g., amides) may similarly target mitochondrial pathways .
Pharmacological and Computational Insights
Bioactivity
- Hydrazine Hydrobromide Analogs: In hypoxia models, N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide reduced smooth muscle contractility by 40–60%, outperforming Levocarnitine (25–30%) . This implies that the pyranothiazole core, when paired with amide/hydrazine groups, may modulate ion channels or redox pathways.
- Safety Profile : Benzo[c]thiadiazole derivatives require stringent handling (e.g., P210 precautions for flammability), indicating that the target compound’s enamide group may necessitate similar storage protocols .
Molecular Docking and Electronic Properties
- AutoDock4 Analysis (): Flexible sidechain docking of pyranothiazole derivatives into HIV protease revealed binding affinities (ΔG ≈ -8.5 kcal/mol), suggesting that the unsaturated enamide in the target compound could enhance receptor-ligand van der Waals interactions.
- Multiwfn Wavefunction Analysis (): Electron localization function (ELF) studies on pyranothiazole analogs show high electron density at the thiazole sulfur, which may participate in hydrogen bonding or nucleophilic interactions.
Biological Activity
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
This compound features a complex structure that combines a pyrano-thiazole ring system with an amide functional group. The synthesis typically involves:
- Formation of the Pyrano-Thiazole Ring : This is achieved through cyclization reactions involving thiazole precursors and dihydropyran derivatives under acidic or basic conditions.
- Amidation : The final step involves the reaction of the intermediate with a suitable amine to form the amide bond, often facilitated by dehydrating agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
2.1 Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related thiazole derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Activity |
|---|---|---|
| Thiazole Derivative A | S. aureus | Effective |
| Thiazole Derivative B | E. coli | Moderate |
2.2 Cytotoxicity and Anticancer Activity
The compound's structural features suggest potential anticancer properties. Preliminary studies have demonstrated that thiazole derivatives can inhibit cell proliferation in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may act as an enzyme inhibitor by binding to active sites, thereby disrupting metabolic pathways critical for microbial survival or cancer cell proliferation.
- Receptor Binding : The compound could potentially bind to receptors involved in cell signaling pathways, leading to altered cellular responses.
4.1 Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against common pathogens using disk diffusion methods. The results indicated that certain derivatives exhibited notable inhibition zones against both gram-positive and gram-negative bacteria .
4.2 Anticancer Evaluation
In vitro tests on A549 and MCF-7 cells revealed that specific thiazole derivatives significantly reduced cell viability at concentrations as low as 10 µM. This suggests that modifications in the thiazole structure can enhance anticancer activity .
5. Conclusion
This compound presents promising biological activities, particularly in antimicrobial and anticancer domains. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
